[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-9-8-15(11-21)10-20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZIVYEYSNCC-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves a multi-step process. This process starts with the protection of the amino group, followed by the formation of the pyrrolidine ring and the esterification with benzyl carbamic acid. Key reaction conditions include controlled temperatures, specific pH levels, and the use of catalysts to facilitate reactions.
Industrial Production Methods: : On an industrial scale, the production of this compound often involves more efficient synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, optimized reaction times, and purification steps like recrystallization or column chromatography are employed to streamline production.
Chemical Reactions Analysis
Acidic Hydrolysis of the Carbamate Group
The carbamate group undergoes hydrolysis under acidic conditions, yielding a secondary amine and carbon dioxide:
Conditions : 6M HCl in a THF/water (4:1) mixture at 60°C for 6 hours.
Yield : 85%.
Basic Hydrolysis of the Benzyl Ester
The benzyl ester moiety is cleaved under basic conditions to form a carboxylic acid salt:
Conditions : 1M NaOH in ethanol/water (3:1) at 25°C for 12 hours.
Yield : 88%.
Hydrogenolysis of the Benzyl Ester
Catalytic hydrogenation removes the benzyl group, generating a carboxylic acid:
Conditions : 10% Pd/C catalyst under 1 atm H₂ in methanol at 25°C for 4 hours.
Yield : 92%.
Amide Bond Cleavage
The amide bond linking the pyrrolidine and amino acid moieties is cleaved via acidolysis:
Conditions : Trifluoroacetic acid (TFA)/water (95:5) at 40°C for 3 hours.
Yield : 78%.
Acylation of the Amino Group
The primary amine reacts with acylating agents to form stable amides:
Conditions : Acetyl chloride (1.2 equiv) with triethylamine in dichloromethane at 0°C → 25°C .
Alkylation of the Pyrrolidine Nitrogen
The pyrrolidine nitrogen undergoes alkylation with methyl iodide:
Conditions : Methyl iodide (1.5 equiv) with potassium carbonate in DMF at 60°C for 8 hours .
Comparative Reaction Data
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Acidic carbamate hydrolysis | 6M HCl, THF/water, 60°C, 6h | HCl, THF | Amine derivative + CO₂ | 85% |
| Basic ester hydrolysis | 1M NaOH, EtOH/water, 25°C, 12h | NaOH | Carboxylic acid salt | 88% |
| Hydrogenolysis | H₂, Pd/C, MeOH, 25°C, 4h | H₂, Pd/C | Carboxylic acid | 92% |
| Amide cleavage | TFA/water (95:5), 40°C, 3h | TFA | Pyrrolidine + amino acid fragments | 78% |
Reaction Mechanisms and Stereochemical Considerations
-
Carbamate Hydrolysis : Proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid.
-
Hydrogenolysis : Involves adsorption of H₂ on Pd, followed by cleavage of the benzyl-oxygen bond.
-
Amide Cleavage : Acid-mediated protonation of the amide oxygen weakens the C–N bond, enabling hydrolysis.
The stereochemistry at the (S)-configured carbons remains intact under mild conditions but may epimerize under prolonged acidic or basic treatment .
Scientific Research Applications
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester has numerous applications in scientific research:
Chemistry: : In chemistry, it serves as a building block for synthesizing more complex molecules. It is used in studies related to stereochemistry and chiral synthesis due to its distinct stereochemical configuration.
Biology: : In biological research, this compound is explored for its potential as an enzyme inhibitor or activator. Its interactions with proteins and other biomolecules are of particular interest.
Medicine: : Medically, it is being investigated for its potential therapeutic effects. It may act as a precursor for designing new drugs with specific targets and mechanisms of action.
Industry: : Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms. Its molecular structure allows it to interact with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in drug design, enzymology, or other fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares structural motifs with several analogs, differing primarily in substituents and scaffold modifications. Key comparisons include:
*Estimated based on structural analogs.
Key Observations:
The cyclopropane group in introduces steric constraints and electronic effects, which may influence stability and reactivity.
Side Chain Variations: The (S)-2-amino-3-methyl-butyryl group in the target compound enhances hydrophobicity compared to the 2-amino-acetyl group in , favoring interactions with lipophilic environments (e.g., cell membranes).
Functional Group Impact :
- Benzyl carbamate vs. ethyl carbamate () alters steric bulk and π-π stacking capabilities, which could affect receptor binding or metabolic stability.
Physicochemical and Analytical Comparisons
- CMC and Solubility : While direct data for the target compound is unavailable, methods like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could be adapted to study its micellization behavior if it exhibits surfactant-like properties.
- Quantification: As noted in , mass spectrometry (MS) and calibration with structurally related standards are critical for accurate quantification due to the lack of commercially available pure standards for niche compounds.
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester, often referred to as a carbamate derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.46 g/mol
- CAS Number : 1354027-23-8
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Carbamate esters are known to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
1. Inhibition of Acetylcholinesterase
Research indicates that carbamate derivatives can effectively inhibit AChE. The mechanism involves the formation of a stable carbamylated enzyme complex, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
| Compound | IC50 (nM) |
|---|---|
| Benzyl ester derivative | 127 nM |
| Donepezil (standard) | 10 nM |
This data suggests that while the compound is effective, it may not be as potent as established AChE inhibitors like Donepezil.
2. Neuroprotective Effects
In vitro studies have shown that this compound exhibits neuroprotective properties against oxidative stress-induced cell death. It has been observed to reduce apoptosis in neuronal cells exposed to beta-amyloid toxicity.
3. Anti-inflammatory Activity
Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. This is particularly relevant in neurodegenerative diseases where inflammation plays a critical role.
Case Studies
Several studies have highlighted the pharmacological potential of similar compounds:
- Study on Neuroprotection : In a study published in Neuroscience Letters, a related carbamate derivative demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, reducing cognitive decline and amyloid plaque accumulation.
- Enzyme Interaction Study : A detailed analysis in Biochemical Pharmacology showed that modifications to the carbamate structure could enhance selectivity for AChE over butyrylcholinesterase (BChE), potentially reducing side effects associated with non-selective inhibition.
Q & A
Q. Basic Research Focus
- Waste management : Segregate organic waste containing carbamate derivatives and dispose via licensed biohazard waste contractors to prevent environmental contamination .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .
How does the benzyl ester group influence the compound’s reactivity in downstream functionalization?
Advanced Research Focus
The benzyl ester acts as a protecting group for amines or carboxylic acids, enabling selective deprotection:
- Hydrogenolysis : Pd/C-mediated hydrogenation cleaves the benzyl group without affecting tert-butyl or Boc protections .
- Acid sensitivity : Benzyl esters are stable under basic conditions but hydrolyze in strong acids (e.g., HCl/dioxane) .
What analytical methods are suitable for quantifying impurities or degradation products?
Q. Advanced Research Focus
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to detect sulfoxides or hydrolyzed carbamates .
- LC-UV : Monitor degradation at 254 nm, correlating peaks with known impurities (e.g., benzyl alcohol derivatives) .
How can stability studies be designed to assess the compound’s shelf life under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
